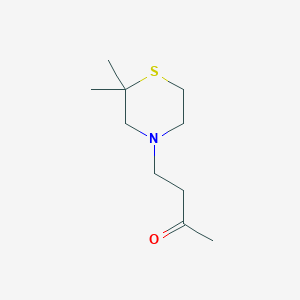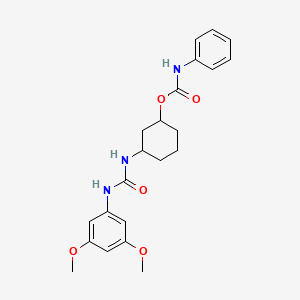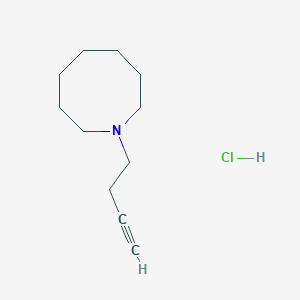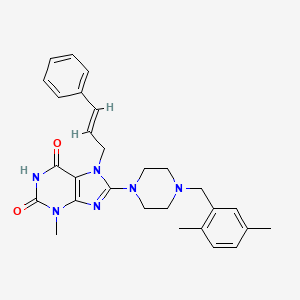
4-(2,2-二甲基硫代吗啉-4-基)丁酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one is a chemical compound with the CAS Number: 1600592-31-1 . It has a molecular weight of 201.33 . The IUPAC name for this compound is 4-(2,2-dimethylthiomorpholino)butan-2-one . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one is 1S/C10H19NOS/c1-9(12)4-5-11-6-7-13-10(2,3)8-11/h4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one is a liquid at room temperature . It has a molecular weight of 201.33 . The InChI code provides information about its molecular structure .科学研究应用
光伏应用
与4-(2,2-二甲基硫代吗啉-4-基)丁烷-2-酮相关的化合物的一个应用领域是染料敏化太阳能电池(DSSC)的开发。研究重点是羧化花菁染料的合成,以提高DSSC中的光电转换效率。一项研究重点介绍了使用这些染料进行共敏化的应用,这证明了一种有前途的方法,可以增强DSSC的光电性能,从而在特定的照明条件下实现较高的功率转换效率(Wu et al., 2009)。
发光材料
对杂配阳离子Ir(III)配合物的研究,其中包括与4-(2,2-二甲基硫代吗啉-4-基)丁烷-2-酮相似的结构基序,为开发智能发光材料开辟了途径。这些材料表现出双发射(荧光-磷光)和机械致发光,在数据安全保护中具有潜在应用。研究表明,由于其可调谐的发射以及在机械和化学刺激下发生发射颜色可逆变化的能力,这些配合物可以提供多功能应用(Song et al., 2016)。
合成有机化学
与4-(2,2-二甲基硫代吗啉-4-基)丁烷-2-酮在结构上相关的化合物的另一个重要应用领域是合成有机化学。一项专注于合成3-取代呋喃的研究证明了这些化合物通过定向锂化和钯催化的偶联反应生成复杂有机分子的多功能性。这项研究强调了此类化合物在促进一系列有机分子合成的实用性,这些分子在制药、农用化学品和材料科学中可以有进一步的应用(Ennis & Gilchrist, 1990)。
神经保护和阿尔茨海默病治疗
使用与4-(2,2-二甲基硫代吗啉-4-基)丁烷-2-酮共享官能团的二甲基氨基甲酸衍生物,探索了一种新的多靶点治疗方法,用于神经保护和阿尔茨海默病(AD)的治疗。一种被识别为SP-04的化合物被设计用来抑制乙酰胆碱酯酶活性,拮抗s1受体,表现出抗氧化特性,并提供针对β淀粉样蛋白毒性的神经保护。这种多靶点策略为开发用于AD和可能其他神经退行性疾病的新型治疗剂指明了一个有希望的方向(Lecanu et al., 2010)。
安全和危害
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely .
属性
IUPAC Name |
4-(2,2-dimethylthiomorpholin-4-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-9(12)4-5-11-6-7-13-10(2,3)8-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEVJAQTUBUEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCSC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one | |
CAS RN |
1600592-31-1 |
Source


|
| Record name | 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2693704.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2693706.png)




![2-Chloro-N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2693716.png)

![Ethyl 4-[({[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2693718.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693720.png)

![2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2693725.png)